molecular formula C15H14ClN3OS B5822454 3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole CAS No. 618413-51-7

3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole

Cat. No.: B5822454
CAS No.: 618413-51-7
M. Wt: 319.8 g/mol
InChI Key: ZVSRFESAWSMPAX-UHFFFAOYSA-N
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Description

3-[(3-Chlorobenzyl)sulfanyl]-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole (CAS: 618413-51-7) is a triazole derivative with the molecular formula C₁₅H₁₄ClN₃OS and a molecular weight of 319.81 g/mol . The compound features a 1,2,4-triazole core substituted with a 3-chlorobenzylthio group at position 3, an ethyl group at position 4, and a furan-2-yl moiety at position 3. Its InChIKey (ZVSRFESAWSMPAX-UHFFFAOYSA-N) reflects its unique stereoelectronic properties, including five rotatable bonds and a topological polar surface area of 69.2 Ų, suggesting moderate solubility in polar solvents .

The synthesis of such triazoles typically involves cyclization of thiosemicarbazides or alkylation of triazole thiol precursors. For example, analogous compounds are synthesized via refluxing halides (e.g., p-chlorobenzyl chloride) with triazole intermediates in ethanolic sodium carbonate, yielding products after recrystallization .

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-5-(furan-2-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c1-2-19-14(13-7-4-8-20-13)17-18-15(19)21-10-11-5-3-6-12(16)9-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSRFESAWSMPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618413-51-7
Record name 3-((3-CHLOROBENZYL)THIO)-4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOLE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The specific pathways involved depend on the biological target being investigated.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Bulky substituents (e.g., diphenyltriazolyl in ) or electron-withdrawing groups (e.g., 4-MeSO₂-phenyl in ) reduce yields due to steric or electronic hindrance.
  • Melting Points : Derivatives with aromatic or rigid substituents (e.g., thiazole in B11 ) exhibit higher melting points (>180°C), while alkylated analogs (e.g., allyl in ) have lower melting points.

Key Observations :

  • Thiophene vs. Furan : The COX-2 inhibitor with a thiophene ring shows higher activity (IC₅₀ = 4.26 μM) compared to furan-containing analogs, likely due to thiophene’s stronger electron-rich aromatic system enhancing receptor binding.
  • Halogen Effects : 3-Chlorobenzylthio substituents (as in the target compound) are associated with potent antimicrobial activity in structurally related triazoles, achieving >90% inhibition at low concentrations (0.01%) .
  • Hydrogen Bonding : The 2-hydroxyphenyl group in enhances antimicrobial activity via H-bonding with microbial enzymes, a feature absent in the target compound.

Supramolecular and Crystallographic Comparisons

  • Polymorphism: Analogous triazoles (e.g., 4-ethyl-5-[(4-methyl-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole) exhibit conformational polymorphism, with orthorhombic and monoclinic forms showing nearly identical bond lengths but differing in packing motifs .
  • Noncovalent Interactions: The COX-2 inhibitor in stabilizes supramolecular sheets via chalcogen H-bonds (S⋯H-N) and π-interactions (S⋯C(π)), whereas furan-containing triazoles may rely on weaker C-H⋯O or π-π stacking due to furan’s lower polarizability.

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Electronic Effects : QSAR models for triazoles indicate that electron-withdrawing substituents (e.g., -Cl, -CF₃) increase bioactivity by raising the ΣQ (total atomic charge) and lowering the HOMO-LUMO gap (ΔE), enhancing electrophilic interactions with biological targets.
  • Steric Effects : Bulky 3-chlorobenzylthio groups improve membrane permeability but may reduce binding affinity in sterically constrained active sites compared to smaller substituents (e.g., methylthio).

Biological Activity

The compound 3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole is a member of the triazole class, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly as antifungal, antibacterial, anticancer, and anti-inflammatory agents. This article focuses on the biological activity of this specific triazole derivative, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN3OSC_{13}H_{12}ClN_3OS. Its structure includes a triazole ring substituted with a furan group and a chlorobenzyl sulfanyl moiety. This unique combination is hypothesized to contribute to its biological activity.

PropertyValue
Molecular Weight295.77 g/mol
Density1.4 g/cm³
Boiling Point535.9 °C
Melting PointNot available
LogP5.01

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazoles found that compounds similar to This compound demonstrated effective inhibition against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentrations (MIC) for these compounds were often lower than those of standard antibiotics like vancomycin and ciprofloxacin .

Anticancer Potential

The compound's potential as an anticancer agent is supported by its ability to inhibit thymidine phosphorylase (TP), an enzyme involved in tumor growth and angiogenesis. Inhibitors of TP have been shown to exhibit anticancer activity by disrupting nucleotide metabolism in cancer cells . Molecular docking studies suggest that This compound interacts favorably with the active site of TP, indicating a mechanism for its anticancer effects .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : As mentioned, it inhibits TP which plays a critical role in cancer cell proliferation.
  • Cell Membrane Disruption : Similar triazoles have been shown to disrupt bacterial cell membranes leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in microbial cells, further contributing to their antimicrobial effects.

Case Studies

Several studies have investigated the biological effects of triazole derivatives:

  • Antimicrobial Study : A series of synthesized triazoles were tested against clinical isolates of bacteria and fungi. Results showed that compounds with similar structures exhibited MIC values ranging from 0.125 to 8 μg/mL against various pathogens .
  • Anticancer Research : A recent investigation into triazole-based compounds revealed that certain derivatives significantly reduced tumor growth in xenograft models by inhibiting TP activity .

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